Tocainide

Vue d'ensemble

Description

Le tocainide est un antiarythmique de classe Ib principalement utilisé pour traiter les arythmies ventriculaires. Il s’agit d’un dérivé de la lidocaïne et il est connu pour sa capacité à interférer avec les canaux sodiques cardiaques, stabilisant ainsi la membrane cardiaque et empêchant les rythmes cardiaques anormaux . Le this compound n’est plus vendu aux États-Unis mais reste un composé d’intérêt dans diverses études scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tocainide peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 2,6-diméthylaniline avec le chlorure de chloroacétyle pour former le 2,6-diméthylphénylchloroacétamide. Cet intermédiaire est ensuite mis à réagir avec de l’ammoniac pour donner du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant la voie de synthèse susmentionnée. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés. Le processus implique un contrôle précis de la température, du pH et du temps de réaction pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le tocainide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amine ou amide.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du this compound, qui peuvent avoir différentes propriétés pharmacologiques.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude des antiarythmiques.

Biologie : Étudié pour ses effets sur les canaux sodiques dans les cellules neuronales.

Médecine : Recherché pour son utilisation potentielle dans le traitement d’autres types d’arythmies et de troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ayant des propriétés similaires

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action

Tocainide acts by blocking sodium channels in cardiac tissue, which stabilizes the myocardial membrane and reduces excitability. This mechanism is crucial in managing arrhythmias, particularly in patients with conditions such as myocardial infarction and chronic ventricular tachycardia .

Pharmacokinetics

- Bioavailability : Nearly 100% after oral administration.

- Half-life : Approximately 15 hours, with variations based on renal function .

- Metabolism : Minimal first-pass metabolism, with no active metabolites identified .

Clinical Applications

This compound has been utilized in various clinical settings:

-

Ventricular Arrhythmias

This compound is effective in treating both acute and chronic ventricular arrhythmias. Studies indicate that it suppresses ventricular ectopic beats and ventricular tachycardia in 60-70% of patients . It has shown comparable efficacy to other antiarrhythmic agents like lidocaine when administered post-myocardial infarction . -

Long-term Therapy

Long-term this compound therapy has been evaluated in multiple studies, demonstrating sustained efficacy and tolerability in patients with refractory ventricular arrhythmias . The drug's ability to improve patient outcomes without significant deterioration in heart function makes it a valuable option in chronic management scenarios. -

Myotonia Treatment

This compound has also been investigated for its potential in treating myotonia, a condition characterized by delayed muscle relaxation. Its sodium channel-blocking properties may help alleviate symptoms associated with this neuromuscular disorder .

Adverse Effects

While this compound is generally well-tolerated, it does carry risks of side effects, primarily affecting the central nervous system and gastrointestinal tract. Common adverse effects include:

Case Studies

Several documented case studies highlight the effectiveness and safety profile of this compound:

Mécanisme D'action

Le tocainide exerce ses effets en bloquant les canaux sodiques de la membrane cellulaire neuronale. Cette action limite la propagation de l’activité épileptique et réduit la propagation des crises. Les actions antiarythmiques sont médiées par des effets sur les canaux sodiques des fibres de Purkinje, qui sont des fibres musculaires cardiaques spécialisées . Le this compound se lie préférentiellement à l’état inactif des canaux sodiques, stabilisant ainsi la membrane cardiaque et empêchant les rythmes cardiaques anormaux .

Composés similaires :

Lidocaïne : Le this compound est un dérivé de la lidocaïne et partage des propriétés antiarythmiques similaires.

Mexilétine : Un autre antiarythmique de classe Ib ayant des effets électrophysiologiques similaires.

Flécaïnide : Un antiarythmique de classe Ic ayant des propriétés électrophysiologiques différentes mais utilisé pour des indications similaires.

Encaïnide : Similaire à la flécaïnide, utilisé pour traiter les arythmies ventriculaires.

Amiodarone : Un antiarythmique de classe III ayant des applications plus larges mais une toxicité plus élevée.

Unicité : Le this compound est unique par sa biodisponibilité orale et sa capacité à produire des diminutions dépendantes de la dose de la conductance sodique et potassique, diminuant ainsi l’excitabilité des cellules myocardiques . Contrairement à la lidocaïne, le this compound est bien absorbé après administration orale et a une demi-vie plasmatique plus longue, ce qui le rend approprié pour une thérapie chronique .

Comparaison Avec Des Composés Similaires

Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.

Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.

Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.

Encainide: Similar to flecainide, used for treating ventricular arrhythmias.

Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.

Uniqueness: this compound is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, this compound is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .

Activité Biologique

Tocainide is a class 1b antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is an orally active compound that shares structural similarities with lidocaine, exhibiting notable pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, adverse effects, and relevant case studies.

This compound functions by blocking sodium channels in the neuronal cell membrane, which inhibits the propagation of electrical impulses that can lead to arrhythmias. Its mechanism includes:

- Sodium Channel Interaction : this compound preferentially binds to the inactive state of sodium channels, thereby stabilizing the membrane and reducing excitability in myocardial cells .

- Electrophysiological Effects : It decreases sodium and potassium conductance, leading to a reduction in the excitability of cardiac tissues. This effect is more pronounced in ischemic tissues compared to normal tissues .

Clinical Efficacy

This compound has been evaluated for its effectiveness in various clinical settings:

- Ventricular Arrhythmias : Studies indicate that this compound effectively suppresses ventricular ectopic beats and ventricular tachycardia in 50-70% of patients, particularly following myocardial infarction .

- Prophylactic Use : In acute myocardial infarction cases, this compound has shown a significant reduction in premature ventricular complexes (PVCs), with reports indicating over 75% suppression in some patients .

- Long-term Treatment : this compound has demonstrated efficacy in long-term management of chronic ventricular arrhythmias, although it is not superior to traditional agents like procainamide .

Adverse Effects

While this compound is generally well tolerated, it can cause various side effects:

- Neurological and Gastrointestinal Effects : Approximately 40% of patients experience side effects such as nausea and dizziness, leading to discontinuation in 10-20% of cases .

- Serious Reactions : Rare but severe adverse effects include fibrosing alveolitis, lupus erythematosus-like syndrome, and blood dyscrasias . Regular monitoring of blood cell counts is recommended during treatment due to these risks.

Case Studies

Several studies highlight this compound's clinical applications and outcomes:

- Randomized Trials : A study involving 146 patients post-myocardial infarction showed this compound's effectiveness compared to placebo, with significant suppression of arrhythmias noted .

- Comparative Studies : In trials comparing this compound with lidocaine, both drugs exhibited similar efficacy in managing ventricular arrhythmias, reinforcing this compound's role as a viable alternative .

- Longitudinal Observations : Research indicates that this compound's half-life can be prolonged in patients with renal impairment, necessitating dosage adjustments for safe administration .

Summary Table of this compound Characteristics

| Characteristic | Details |

|---|---|

| Drug Class | Class 1b Antiarrhythmic |

| Mechanism of Action | Sodium channel blockade |

| Bioavailability | ~100% after oral administration |

| Half-Life | ~15 hours (up to 35 hours in renal impairment) |

| Common Side Effects | Nausea, dizziness (40% incidence) |

| Serious Side Effects | Fibrosing alveolitis, lupus-like syndrome |

| Efficacy Rate | 50-70% for ventricular arrhythmias |

Propriétés

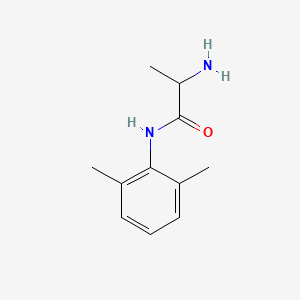

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAGSGYPOAWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35891-93-1 (mono-hydrochloride) | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040766 | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.60e+00 g/L | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41708-72-9, 53984-26-2, 76213-25-7 | |

| Record name | Tocainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246-266 °C, 246 - 266 °C | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.